REACTION_CXSMILES
|
N1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=CC1=O.BrC1C=CC(C(Cl)=[O:18])=CC=1F.[K+].C([O:26][C:27](=[O:32])[CH2:28]C([O-])=O)C>>[C:27]([O:32][C:4](=[O:18])[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1)(=[O:26])[CH3:28] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(C=CC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(C=CC2=CC=CC=C12)=O
|
Name
|
quinolones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=O)Cl)C=C1)F
|
Name
|
malonic acid monoethyl ester monopotassium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K+].C(C)OC(CC(=O)[O-])=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
may be formed
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |